2,2-Difluoro-5-oxohexanoic acid

説明

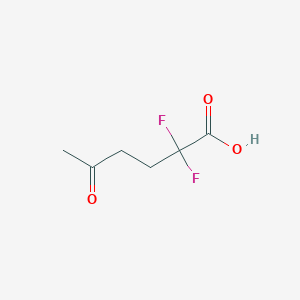

2,2-Difluoro-5-oxohexanoic acid is a fluorinated carboxylic acid derivative with the molecular formula C₆H₆F₂O₃. Its structure features two fluorine atoms at the second carbon and a ketone group at the fifth carbon of a hexanoic acid backbone (Figure 1). The difluoro substitution introduces strong electron-withdrawing effects, which influence its acidity, solubility, and reactivity.

特性

分子式 |

C6H8F2O3 |

|---|---|

分子量 |

166.12 g/mol |

IUPAC名 |

2,2-difluoro-5-oxohexanoic acid |

InChI |

InChI=1S/C6H8F2O3/c1-4(9)2-3-6(7,8)5(10)11/h2-3H2,1H3,(H,10,11) |

InChIキー |

PVRWQNCHOBZRQB-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCC(C(=O)O)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-oxohexanoic acid typically involves the fluorination of precursor compounds. One common method is the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent), which is effective for converting carboxylic acids to their corresponding difluoromethyl derivatives . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like Deoxo-Fluor or other stable fluorinating agents. These processes are designed to ensure high yield and purity of the final product, making it suitable for various applications.

化学反応の分析

Types of Reactions: 2,2-Difluoro-5-oxohexanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

2,2-Difluoro-5-oxohexanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

作用機序

The mechanism by which 2,2-Difluoro-5-oxohexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable bioisostere for various pharmacophores . The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

5-Oxohexanoic Acid

- Structure : Lacks fluorine substituents.

- Key Differences: The absence of fluorine reduces electron-withdrawing effects, leading to a higher pKa (~2.8) compared to the difluoro analogue (estimated pKa ~1.9–2.2). This makes 2,2-difluoro-5-oxohexanoic acid significantly more acidic .

- Applications : Used in esterification reactions but less stable under physiological conditions due to higher susceptibility to enzymatic degradation.

2,3,4,5-Tetrahydroxy-6-oxohexanoic Acid

- Structure : Contains four hydroxyl groups and a ketone ().

- Key Differences : Hydroxyl groups increase polarity and water solubility (logP ~−2.5) versus the difluoro compound (estimated logP ~0.5–1.0). The hydroxylated derivative is more reactive in redox and glycosylation reactions but less lipophilic .

(R)-2-Amino-2-phenylacetic Acid

- Structure: Aromatic phenyl group and amino substitution ().

- Key Differences: The amino and phenyl groups confer chiral recognition and β-lactamase inhibition properties, unlike the aliphatic, fluorinated backbone of this compound.

- Applications : Critical in β-lactam antibiotic synthesis (e.g., penicillins) .

Functional Group Impact on Reactivity

| Compound | Electron-Withdrawing Groups | pKa (Carboxylic Acid) | LogP | Key Reactivity |

|---|---|---|---|---|

| This compound | 2 × F, 1 × ketone | ~1.9–2.2 | 0.5–1.0 | Enhanced acidity, keto-enol tautomerism |

| 5-Oxohexanoic acid | 1 × ketone | ~2.8 | −0.3 | Esterification, decarboxylation |

| 2,3,4,5-Tetrahydroxy-6-oxohexanoic acid | 4 × OH, 1 × ketone | ~2.5 | −2.5 | Redox reactions, glycosylation |

| (R)-2-Amino-2-phenylacetic acid | 1 × NH₂, 1 × Ph | ~4.3 | 1.2 | Amide bond formation, chiral catalysis |

Research Findings and Data Gaps

- Stereochemical Effects: highlights stereoisomerism in hydroxylated analogues (e.g., 2S,3R,4S,5R configurations), suggesting that the stereochemistry of this compound could influence its biological activity, though this remains unexplored .

- Neurodegenerative Studies: While focuses on kainic acid-induced glial activity, fluorinated compounds like this compound may modulate neuroinflammation, but direct studies are lacking .

Q & A

Q. What are the standard synthetic routes for 2,2-Difluoro-5-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including halogenation and oxidation. A common approach involves fluorinating a precursor like 5-oxohexanoic acid using fluorinating agents (e.g., DAST or SF₄), followed by controlled oxidation to stabilize the keto group. Reaction temperature (0–5°C for fluorination) and solvent polarity (e.g., dichloromethane or THF) critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product . For structural analogs, LC-MS/MS and NMR are used to confirm purity and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly given the presence of fluorine atoms?

- Methodological Answer :

- ¹⁹F NMR : Essential for identifying fluorine environments. The geminal difluoro group typically shows a singlet near -120 ppm (vs. CFCl₃), with splitting patterns influenced by adjacent functional groups .

- ¹H NMR : Protons near the difluoro and keto groups exhibit deshielding. Coupling constants (e.g., ) help confirm stereochemistry .

- LC-MS/MS : Quantifies trace impurities and validates molecular weight (expected [M-H]⁻ ion at m/z 195.04). Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) for optimal separation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps due to potential HF release .

- Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal. Collect fluorinated waste separately for incineration to avoid environmental contamination .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for fluoride toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by the electronegativity of fluorine atoms in this compound?

- Methodological Answer : Fluorine’s high electronegativity induces significant signal splitting and shifts. To mitigate ambiguity:

- Use ¹H-¹⁹F HOESY to correlate spatial interactions between fluorine and protons.

- Compare experimental data with computed chemical shifts (DFT calculations at the B3LYP/6-311+G(d,p) level).

- For complex splitting, employ COSY or HSQC to assign overlapping signals .

Q. What strategies optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use inline FTIR or Raman spectroscopy to track fluorination and oxidation intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may require lower temperatures to suppress side reactions.

- Catalytic Additives : Introduce Lewis acids (e.g., BF₃·OEt₂) to stabilize reactive intermediates during oxidation .

- Yield Benchmarking : Compare with structurally similar compounds, such as 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid, which achieves ~75% yield under analogous conditions .

Q. How can researchers assess the environmental persistence of this compound through biodegradation pathways?

- Methodological Answer :

- Microbial Screening : Use Comamonas testosteroni TA441 or similar strains known to degrade keto-acids via meta-cleavage pathways. Monitor metabolites (e.g., 4-hydroxy-2-oxohexanoic acid) using GC-MS .

- Half-Life Studies : Conduct aerobic/anaerobic soil slurry tests with LC-MS/MS quantification. Fluorinated compounds often exhibit prolonged persistence due to C-F bond stability .

- Enzymatic Assays : Test hydrolase activity (e.g., TesD homologs) on the compound to evaluate potential degradation bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。